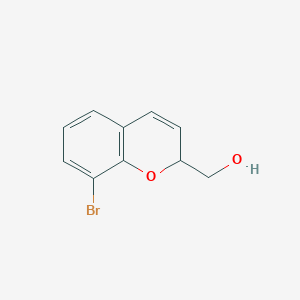
(8-Bromo-2H-1-benzopyran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Bromo-2H-1-benzopyran-2-yl)methanol is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a bromine atom at the 8th position and a hydroxymethyl group at the 2nd position of the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-2H-1-benzopyran-2-yl)methanol typically involves the bromination of 2H-1-benzopyran-2-ylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzopyran ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Bromo-2H-1-benzopyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products include 8-bromo-2H-1-benzopyran-2-carboxylic acid or 8-bromo-2H-1-benzopyran-2-carbaldehyde.
Reduction: The major product is 2H-1-benzopyran-2-ylmethanol.
Substitution: Various substituted benzopyran derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(8-Bromo-2H-1-benzopyran-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (8-Bromo-2H-1-benzopyran-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-2H-1-benzopyran-2-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2H-1-benzopyran-2-ylmethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-2H-1-benzopyran-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
(8-Bromo-2H-1-benzopyran-2-yl)methanol is unique due to the presence of both the bromine atom and hydroxymethyl group, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
811867-64-8 |
|---|---|
Formule moléculaire |
C10H9BrO2 |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
(8-bromo-2H-chromen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrO2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5,8,12H,6H2 |
Clé InChI |
IVYNRKBLFZUVTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


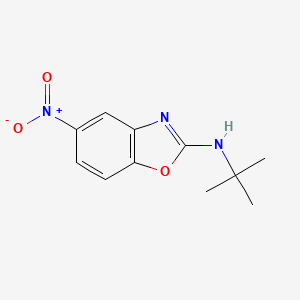
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)

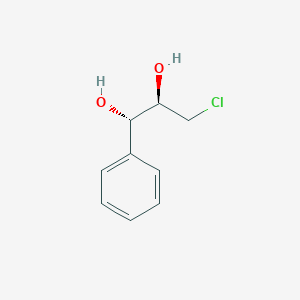
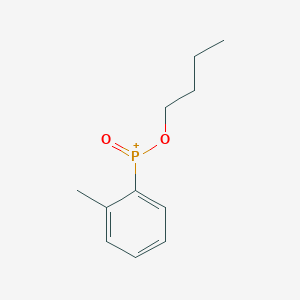
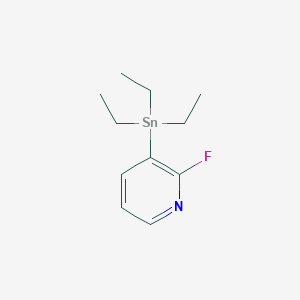
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
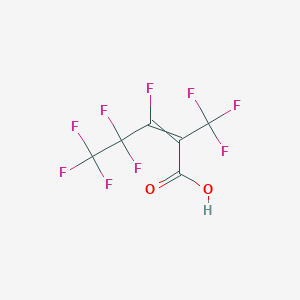
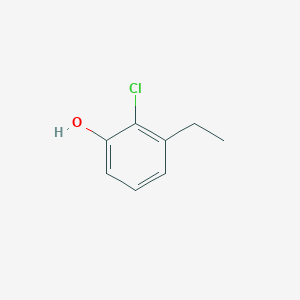
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
